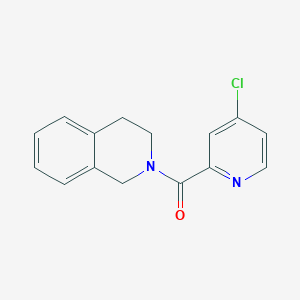![molecular formula C13H16N2O3 B7472324 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one, also known as MAP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as antipsychotic, anxiolytic, and antidepressant effects. 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and serotonin 5-HT1A receptor. This results in an increase in the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one in lab experiments is its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one. One area of interest is the potential use of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one analogs for use in research and as potential therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one and its effects on various biological processes.
Métodos De Síntesis
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one can be synthesized by the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction yields 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one as a white crystalline solid in high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-4-2-10(3-5-11)8-13(17)15-7-6-14-12(16)9-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKFLESOYADPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)

![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)